

Dihydrouracil- $^{13}\text{C}_4,^{15}\text{N}_2$ certificate of analysis

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Compound of Interest

Compound Name: Dihydrouracil- $^{13}\text{C}_4,^{15}\text{N}_2$

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Technical Guide: Dihydrouracil- $^{13}\text{C}_4,^{15}\text{N}_2$

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dihydrouracil- $^{13}\text{C}_4,^{15}\text{N}_2$, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. Its primary application is in the accurate measurement of endogenous dihydrouracil, a key metabolite in pyrimidine catabolism. This is particularly significant for identifying dihydropyrimidine dehydrogenase (DPD) deficiency, a genetic condition that can lead to severe toxicity in patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil.

Core Compound Specifications

The following tables summarize the essential quantitative information for Dihydrouracil- $^{13}\text{C}_4,^{15}\text{N}_2$.

Identifier	Value
Chemical Name	5,6-Dihydrouracil- $^{13}\text{C}_4,^{15}\text{N}_2$
Molecular Formula	$^{13}\text{C}_4\text{H}_6^{15}\text{N}_2\text{O}_2$ [1]
Molecular Weight	120.06 g/mol [1][2]
CAS Number (Labeled)	360769-22-8 [1][2]
CAS Number (Unlabeled)	504-07-4 [2]

Property	Specification
Isotopic Purity ($^{13}\text{C}_4$)	99% [2]
Isotopic Purity ($^{15}\text{N}_2$)	98% [2]
Applications	Biomolecular NMR, Genetic Therapy, Internal Standard for Quantitative Analysis (NMR, GC-MS, LC-MS) [2] [3]
Storage	Store at room temperature, protected from light and moisture [2]

Experimental Protocols

The predominant application of Dihydrouracil- $^{13}\text{C}_4$, $^{15}\text{N}_2$ is as an internal standard in Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the quantification of uracil and dihydrouracil in biological matrices, most commonly human plasma.[\[4\]](#)[\[5\]](#)

Protocol: Quantification of Uracil and Dihydrouracil in Human Plasma by UPLC-MS/MS

This protocol is a composite of methodologies described in the cited literature.[\[4\]](#)[\[5\]](#)

1. Preparation of Internal Standard Working Solution:

- Prepare a stock solution of Dihydrouracil- $^{13}\text{C}_4$, $^{15}\text{N}_2$ in a suitable solvent (e.g., 0.1% v/v formic acid in water).
- Dilute the stock solution to a working concentration, for example, 10,000 ng/mL.[\[4\]](#)
- Store all stock and working solutions at -20°C.[\[4\]](#)

2. Sample Preparation (Protein Precipitation):

- Thaw frozen plasma samples on ice.
- To a specific volume of plasma (e.g., 100 μL), add the internal standard working solution.

- Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
- Vortex the mixture thoroughly.
- Centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.

3. UPLC-MS/MS Analysis:

- Chromatographic Separation:
 - Column: A reverse-phase column, such as an Acquity UPLC® HSS T3, is suitable.^[5]
 - Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
 - Flow Rate: A typical flow rate for UPLC is between 0.4 and 0.6 mL/min.
 - Total Run Time: A rapid analysis can be achieved with a total run time of approximately 5 minutes.^[5]
- Mass Spectrometric Detection:
 - Ionization Source: Electrospray ionization (ESI) is commonly used.^[5] Dihydrouracil is typically analyzed in positive ion mode.^[5]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (dihydrouracil) and the internal standard (Dihydrouracil-¹³C₄,¹⁵N₂).

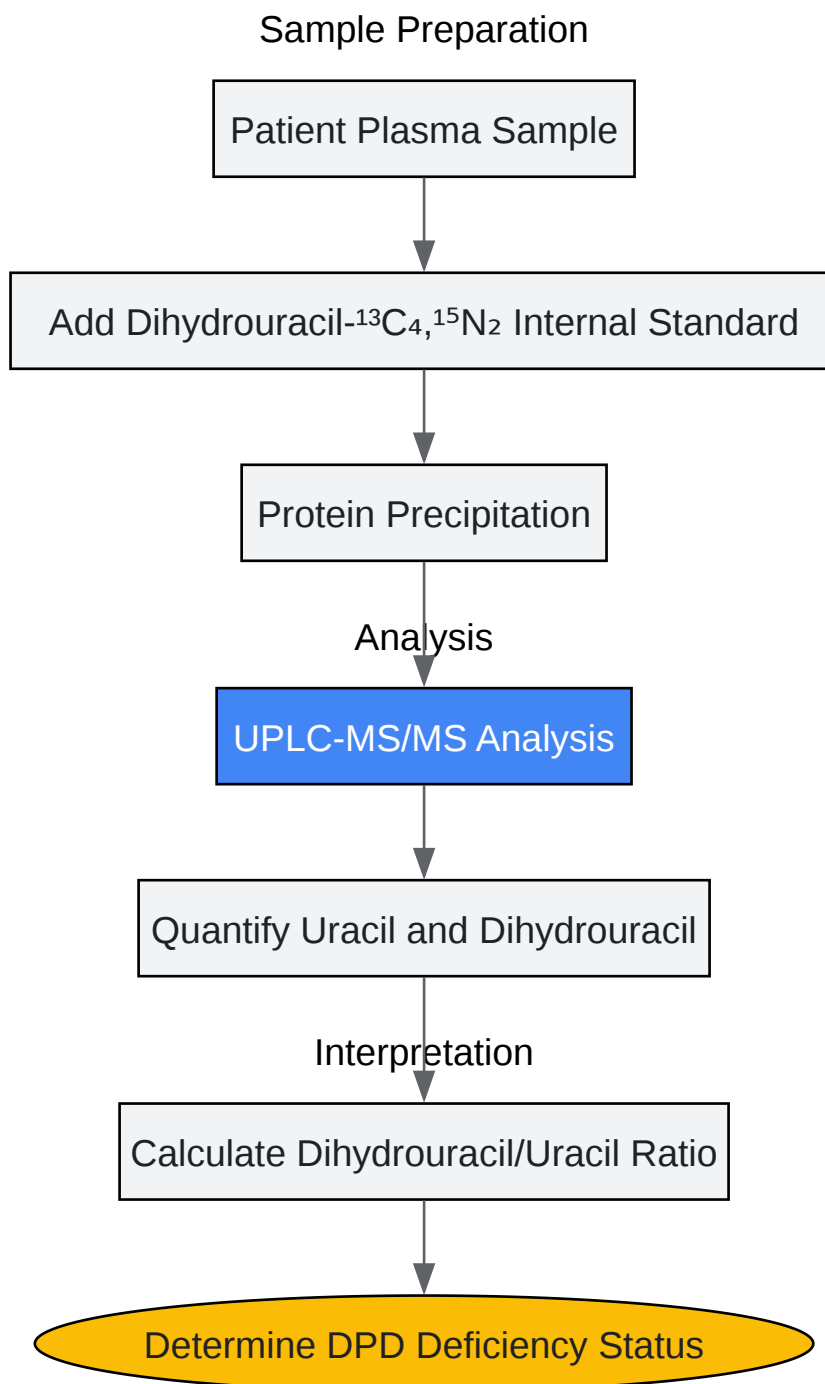
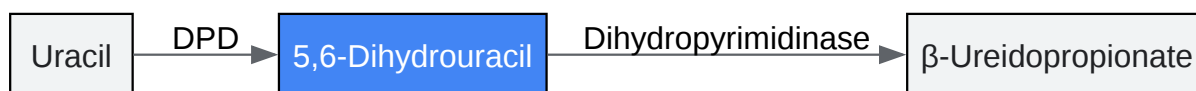
4. Quantification:

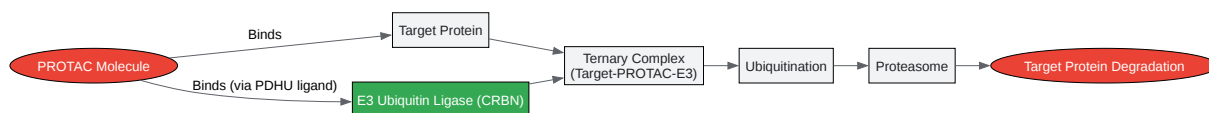
- The concentration of dihydrouracil in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of unlabeled dihydrouracil. The use of the stable isotope-labeled internal standard corrects for variations in sample preparation and matrix effects, such as ion suppression.^[4]

Visualized Workflows and Pathways

Uracil Catabolism Pathway

The initial and rate-limiting step in the breakdown of uracil is its reduction to 5,6-dihydrouracil, a reaction catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[6] Dihydrouracil is subsequently metabolized to β -ureidopropionate by the enzyme dihydropyrimidinase.[6]





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